(1-Aminocyclooctyl)methanol

Description

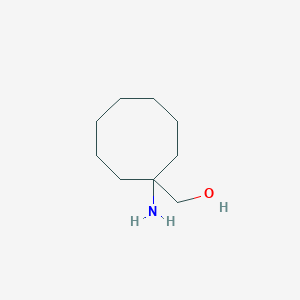

(1-Aminocyclooctyl)methanol is a bicyclic organic compound featuring an eight-membered cyclooctane ring substituted with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is often utilized as a hydrochloride salt (CAS: 105176-66-7) to enhance stability and solubility in aqueous systems .

Properties

CAS No. |

814254-63-2 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 |

IUPAC Name |

(1-aminocyclooctyl)methanol |

InChI |

InChI=1S/C9H19NO/c10-9(8-11)6-4-2-1-3-5-7-9/h11H,1-8,10H2 |

InChI Key |

QKGFFCDDDREERJ-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)(CO)N |

Canonical SMILES |

C1CCCC(CCC1)(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(1-Aminocyclooctyl)methanol belongs to a broader class of aminocycloalkyl methanol derivatives. Below is a systematic comparison with its closest analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Ring Size and Steric Effects :

- Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher strain and reactivity, while larger rings (e.g., cyclooctane) provide conformational flexibility but lower solubility due to hydrophobic interactions .

- The cyclooctyl derivative’s eight-membered ring allows for unique hydrogen-bonding patterns, as observed in crystallographic studies of related adamantane derivatives .

Solubility and Stability: Cyclopentyl and cyclohexyl analogs demonstrate better solubility in methanol and water compared to the cyclooctyl variant, attributed to reduced hydrophobicity . The hydrochloride salt form of this compound enhances aqueous solubility but may introduce hygroscopicity .

Synthetic Accessibility :

- Derivatives with smaller rings are typically synthesized via nucleophilic substitution or reductive amination, while the cyclooctyl analog requires specialized methods such as ring-expansion reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.